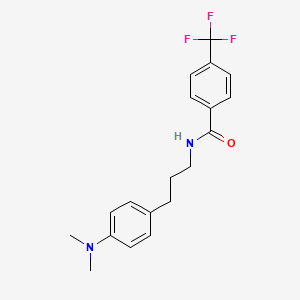

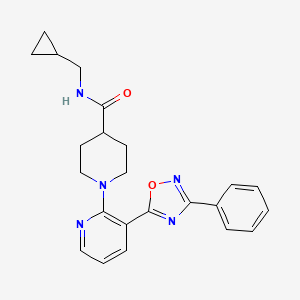

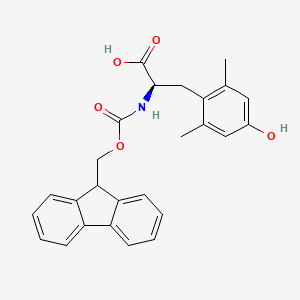

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide, also known as UFP-512, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique chemical properties that make it an attractive candidate for further investigation.

Scientific Research Applications

Mitosis Inhibition in Plant Cells

A study by Merlin et al. (1987) on a series of N-(1,1-dimethylpropynyl) benzamides, structurally similar to the compound , demonstrated potent and selective inhibition of mitosis in plant cells. This effect was observed at low concentrations and could have implications for developing herbicides or studying cell division in plants Merlin et al., 1987.

Development of Aromatic Polymers

Research by Lin et al. (1990) involved synthesizing new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings, relevant for materials science. Although not directly mentioning the target compound, this study highlights the role of aromatic amides in developing polymers with specific physical and chemical properties Lin et al., 1990.

Synthesis of Organosoluble Polyimides

A study by Liu et al. (2002) on the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain reflects the importance of trifluoromethyl groups in enhancing polymer solubility and thermal stability. These findings could inform the design and synthesis of new materials using compounds with similar substituents Liu et al., 2002.

Electrophilic Cyclization Studies

Valle et al. (2005) explored the electrophilic cyclization of benzamides, a reaction mechanism that could be relevant for synthesizing various organic compounds, including potential pharmaceuticals. This study sheds light on the chemical reactivity of benzamides and their potential applications in organic synthesis Valle et al., 2005.

Development of Anti-Tubercular Compounds

Research by Nimbalkar et al. (2018) on the synthesis of benzamide derivatives for anti-tubercular activity highlights the pharmaceutical applications of benzamides. Although the specific compound was not studied, this research underscores the potential of benzamide derivatives in drug development Nimbalkar et al., 2018.

properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O/c1-24(2)17-11-5-14(6-12-17)4-3-13-23-18(25)15-7-9-16(10-8-15)19(20,21)22/h5-12H,3-4,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOUYZLVSXCIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)

![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)

![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)